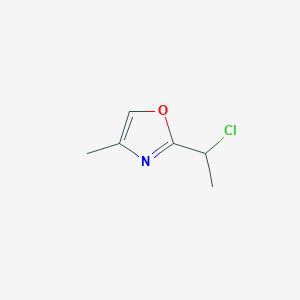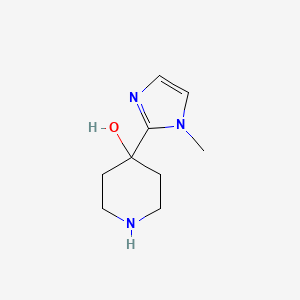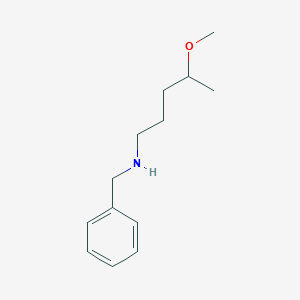
Benzyl(4-methoxypentyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(4-methoxypentyl)amine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a benzyl group attached to a 4-methoxypentylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Benzyl(4-methoxypentyl)amine typically involves the reaction of 4-methoxypentylamine with benzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a one-pot reaction involving 4-methoxypentylamine, benzaldehyde, and hydrogen in the presence of a catalytic hydrogenation catalyst. This method simplifies the process and offers advantages such as high yield, good purity, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl(4-methoxypentyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: this compound can be converted to corresponding benzyl alcohols or carboxylic acids.
Reduction: The compound can be reduced to primary amines.
Substitution: Substitution reactions yield various benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl(4-methoxypentyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mecanismo De Acción
The mechanism of action of Benzyl(4-methoxypentyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparación Con Compuestos Similares
Benzylamine: A simpler analog with a benzyl group attached to an amine.
4-Methoxybenzylamine: Contains a methoxy group on the benzyl ring.
N-Benzyl-1-(4-methoxyphenyl)-2-propylamine: A structurally related compound with similar functional groups
Uniqueness: Benzyl(4-methoxypentyl)amine is unique due to its specific combination of a benzyl group and a 4-methoxypentylamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
N-benzyl-4-methoxypentan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-12(15-2)7-6-10-14-11-13-8-4-3-5-9-13/h3-5,8-9,12,14H,6-7,10-11H2,1-2H3 |
Clave InChI |
DUQAXHPEUZJDKG-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCNCC1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


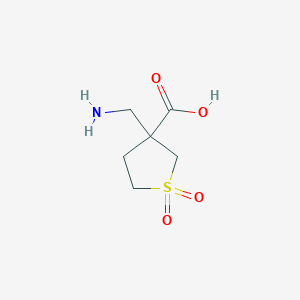
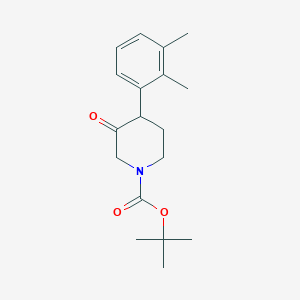
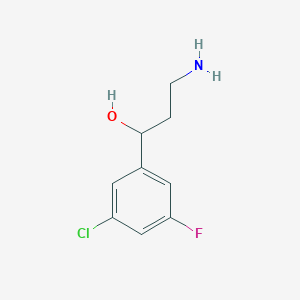
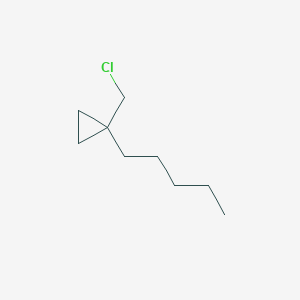
![6-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13187350.png)
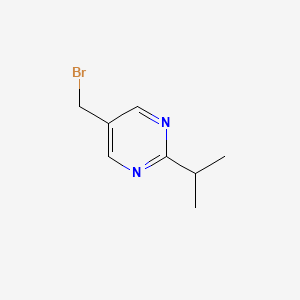
![N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine](/img/structure/B13187362.png)
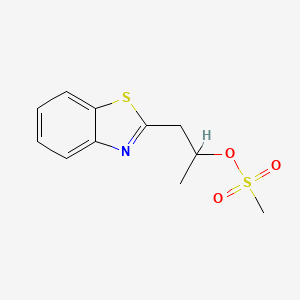
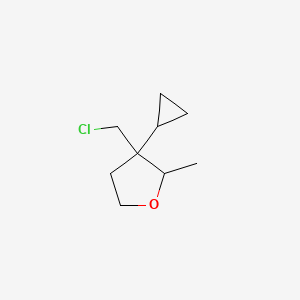
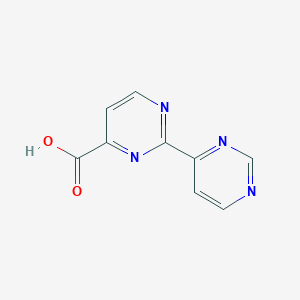
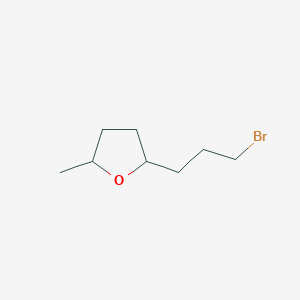
![[1-(Chloromethyl)cyclopropyl]cycloheptane](/img/structure/B13187398.png)
